5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a 4-chlorophenyl substituent. This scaffold is widely recognized as a privileged structure in medicinal chemistry due to its versatility in drug design . Derivatives of this scaffold exhibit diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
This review compares this compound with structurally similar analogs, focusing on synthesis, biological activities, and physicochemical properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUODCNBLBXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331761-45-6 | |
| Record name | 5-(4-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form the intermediate, which then undergoes cyclization with a suitable reagent to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the thieno[2,3-d]pyrimidine core.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Phosphodiesterase Inhibition
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been identified as a potent inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE7. PDE inhibitors are crucial in various therapeutic areas, including respiratory diseases and neurodegenerative disorders. A study indicated that modifications to the thieno[2,3-d]pyrimidin-4(3H)-one structure led to compounds with enhanced solubility and selectivity against other PDE isoforms (PDE3, PDE4, and PDE5), making them promising candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Neuroprotective Effects
Recent research has highlighted the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as selective inhibitors of SIRT2 (Sirtuins), which are implicated in neurodegenerative diseases such as Parkinson's disease. A specific derivative demonstrated significant neuroprotective effects in vitro, suggesting that it could be developed into a therapeutic agent for neuroprotection . This compound's ability to modulate histone deacetylase activity may provide a novel approach to treating neurodegeneration by promoting cellular resilience against stressors.
Anti-obesity Research
The compound has also been explored in the context of metabolic research. Studies have shown that related thieno[2,3-d]pyrimidin-4-one derivatives can act as antagonists to the melanin-concentrating hormone receptor (MCHR1), which is involved in energy homeostasis. These compounds have exhibited properties that could lead to increased metabolic rates and resistance to high-fat diets, making them potential candidates for anti-obesity therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antitubercular activity is believed to result from the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium, disrupting essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The nature of the substituent on the phenyl ring significantly influences biological activity and physicochemical properties. Key analogs include:
Key Findings :
- The 4-chloro derivative exhibits balanced lipophilicity and electronic effects, making it a preferred candidate for anticancer agents .
- Electron-Donating Groups (OCH₃) : Methoxy groups improve solubility but may reduce membrane permeability. The 3,4-dimethoxy analog showed moderate activity in preliminary cytotoxicity assays .
Modifications to the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Structural modifications to the core scaffold include substitutions at positions 2, 3, and 6:
Table 1: Core-Modified Analogs
Key Findings :
- Methylation (6-CH₃) : Reduces oxidative metabolism, extending half-life in vivo .
- Sulfanyl Groups (2-SCH₃) : Improve water solubility but may reduce potency compared to halogenated analogs .
- Amino Substitutions (2-NH₂): Facilitate hydrogen bonding with kinase targets, enhancing inhibitory activity .
Key Findings :
- One-Pot Synthesis : Efficient for large-scale production with minimal purification .
- Ultrasound Promotion : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields .
Table 2: Anticancer Activity (IC₅₀, µM)
Biological Activity
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 331761-45-6) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant studies and data.
- Molecular Formula : CHClNOS
- Molecular Weight : 262.72 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with a chlorophenyl substituent, which is significant for its biological activity.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer properties. A study highlighted the structure-activity relationship of various derivatives, showing that modifications at the pyrimidine ring can enhance their efficacy against cancer cell lines.
| Compound | IC (µM) | Cell Lines Tested |
|---|---|---|
| This compound | 1.18 | MCF7 |
| Other derivatives | Varies | HCT116, PC3 |
The compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells with an IC of 1.18 µM, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines. In a paw edema model, it exhibited:
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| This compound | 43.17 | 31.10 |
These results indicate that it may be more effective than standard anti-inflammatory drugs like indomethacin in certain contexts .
Antioxidant Activity
The antioxidant activity of thieno[2,3-d]pyrimidine derivatives has been explored using computational methods alongside in vitro assays. The presence of nitrogen and sulfur atoms in the structure contributes to its ability to scavenge free radicals:
- Mechanisms : The compound exhibits antioxidant activity through hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SETPT).
Theoretical studies have shown that modifications to the phenyl ring can significantly enhance antioxidant capabilities, making these derivatives valuable in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
- Pim Kinase Inhibition : A study focused on the inhibition of Pim kinases showed that certain thieno[2,3-d]pyrimidine derivatives had IC values ranging from 1.18 µM to 8.83 µM against different cell lines, suggesting their role in cancer therapy through kinase inhibition .
- Antiviral Properties : Compounds derived from this class have also shown antiviral activity against Zika and Dengue viruses with EC values indicating effective inhibition at low concentrations, suggesting their potential as antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
